molecular formula C17H14F3N3O2S B146605 4-脱甲基-2-甲基塞来昔布 CAS No. 170569-99-0

4-脱甲基-2-甲基塞来昔布

货号 B146605
CAS 编号: 170569-99-0
分子量: 381.4 g/mol
InChI 键: QGNNQDAQBISHQG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Desmethyl-2-methyl Celecoxib (4-DM-2-MC) is a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) celecoxib. It is a synthetically modified and structurally altered form of celecoxib, which is widely used to treat a variety of ailments. 4-DM-2-MC possesses a unique set of biochemical and physiological effects, and has been the subject of numerous scientific studies.

科学研究应用

成像应用的合成

塞来昔布类似物已被合成用于医学成像。例如,碘-123标记的塞来昔布类似物被开发用于单光子发射计算机断层扫描 (SPECT) 成像,突出了其在诊断应用中的潜力 (Kabalka, Mereddy, & Schuller, 2005)。这表明塞来昔布的衍生物,可能包括 4-脱甲基-2-甲基塞来昔布,可用于开发新颖的成像剂以靶向特定的分子通路。

结合位点识别中的药理机会

研究发现了塞来昔布意想不到的药理特性,例如纳摩尔浓度的碳酸酐酶抑制,这可能为其已知的 COX-2 抑制之外提供新的治疗机会 (Weber et al., 2004)。这一发现表明塞来昔布及其类似物可能有望通过靶向不同的酶来治疗青光眼或某些癌症等疾病。

环氧合酶和 5-脂氧合酶的双重抑制

除了其 COX-2 抑制活性外,塞来昔布还被证明可以抑制 5-脂氧合酶 (5-LO),这是一种参与白三烯生物合成的酶。这种双重抑制表明塞来昔布及其类似物有可能通过同时靶向多种炎症通路来治疗炎症性疾病 (Maier et al., 2008)

分析方法开发

一种用于定量测定药物形式中塞来昔布的经验证的液相色谱法也提到了对塞来昔布杂质的分析,表明分析化学在确保基于塞来昔布的药物的纯度和质量方面的重要性 (Srinivasu et al., 2000)。这可能与研究 4-脱甲基-2-甲基塞来昔布以确保药物质量和了解其药代动力学特性有关。

新疗法的潜力

塞来昔布在癌症治疗中的作用,正如其抗增殖特性和调节细胞凋亡通路的能力所表明的那样,为基于塞来昔布及其衍生物开发用于癌症预防和治疗的新疗法奠定了基础 (Jendrossek, 2013)

作用机制

Target of Action

The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .

Mode of Action

4-Desmethyl-2-methyl Celecoxib acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .

Biochemical Pathways

The inhibition of COX-2 by 4-Desmethyl-2-methyl Celecoxib disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .

Pharmacokinetics

Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .

Result of Action

The result of 4-Desmethyl-2-methyl Celecoxib’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .

Action Environment

The action of 4-Desmethyl-2-methyl Celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of 4-Desmethyl-2-methyl Celecoxib . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .

安全和危害

DMCM is classified as a hazardous compound . It may damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

未来方向

DMCM has been shown to be effective in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and gout. It has also been studied for its potential use in the treatment of other conditions, such as Alzheimer’s disease and cancer .

属性

IUPAC Name

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNNQDAQBISHQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170569-99-0
Record name 4-Desmethyl-2-methyl celecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 170569-99-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-DESMETHYL-2-METHYL CELECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。